2-(Bromomethyl)pyridine-4-carbonitrile

Vue d'ensemble

Description

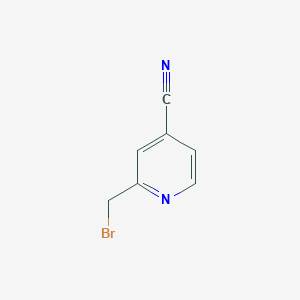

2-(Bromomethyl)pyridine-4-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-methylpyridine-2-carbonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Bromomethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of primary amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-(Bromomethyl)pyridine-4-carbonitrile serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic properties, particularly as inhibitors in various biochemical pathways.

Case Studies:

- Inhibition of Cyclin-Dependent Kinases (CDKs): Research has shown that compounds derived from this compound exhibit significant inhibitory activity against CDK2 and CDK9, which are critical targets in cancer therapy. For instance, a derivative demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent activity .

- Antiproliferative Activity: Compounds synthesized from this scaffold have shown promising results in inhibiting the proliferation of human tumor cell lines such as HeLa and A375 .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it a pivotal compound in the development of new synthetic methodologies.

Reactions and Yields:

The following table summarizes some reactions involving this compound and their respective yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution with amines | Reflux in acetone with potassium carbonate | 72 |

| Coupling reactions | Microwave-assisted synthesis | >90 |

| Formation of heterocycles | Reflux with various reagents | Varies |

Material Science Applications

Another notable application of this compound is in the field of materials science. It is employed in the synthesis of functionalized polymers and nanomaterials that exhibit unique properties.

Example:

- Polymeric Materials: The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties, making them suitable for advanced applications such as coatings and composites .

Pharmacological Studies

The pharmacological profile of derivatives from this compound has been extensively studied. Its derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Pharmacological Activities:

- Anti-Cancer: Several studies have indicated that derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-Microbial: Some derivatives have demonstrated efficacy against bacterial strains, showcasing their potential as antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-(Bromomethyl)pyridine-4-carbonitrile primarily involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The nitrile group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparaison Avec Des Composés Similaires

2-Cyanopyridine: Similar in structure but lacks the bromomethyl group.

4-Bromomethyl-2-pyridinecarbonitrile: An isomer with the bromomethyl group at a different position.

2-Bromo-4-methylpyridine: Lacks the nitrile group but has a similar bromomethyl substitution.

Uniqueness: 2-(Bromomethyl)pyridine-4-carbonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Activité Biologique

2-(Bromomethyl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromomethyl group attached to a pyridine ring with a cyano group at the 4-position. Its molecular formula is , with a molecular weight of approximately 200.04 g/mol. The presence of the bromomethyl and cyano groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties . For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including pancreatic, prostate, breast, lung, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis induction .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Pancreatic Cancer | 5.2 | Inhibition of cell cycle progression |

| Breast Cancer | 3.8 | Induction of apoptosis |

| Lung Cancer | 4.5 | Modulation of PI3K/AKT pathway |

| Prostate Cancer | 6.0 | Inhibition of specific kinases |

Anti-inflammatory Activity

In addition to its anticancer effects, derivatives of this compound have shown anti-inflammatory activity . These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. This property can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Emerging studies suggest that some derivatives possess antiviral properties , particularly against the herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, making it a potential candidate for antiviral drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of this compound derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells (IC50 = 7 µM) while showing limited toxicity towards noncancerous cardiac cells, highlighting the selectivity of these compounds .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, a derivative was tested for its ability to reduce paw edema induced by carrageenan. The compound demonstrated a significant reduction in edema (p < 0.05) compared to the control group, suggesting its potential utility in managing inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Some derivatives inhibit kinases involved in cancer progression, thus providing a targeted therapeutic approach.

- Cytokine Modulation : By affecting cytokine levels, these compounds can alter inflammatory responses.

- Viral Replication Interference : The compounds may disrupt viral replication machinery, offering a mechanism for antiviral activity.

Propriétés

IUPAC Name |

2-(bromomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNZQCMSCTYHEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.